molecular formula C14H8F2 B8124815 4'-Ethynyl-3,5-difluorobiphenyl

4'-Ethynyl-3,5-difluorobiphenyl

Cat. No.: B8124815
M. Wt: 214.21 g/mol
InChI Key: IJYUCOIOQUSQTO-UHFFFAOYSA-N
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Description

4’-Ethynyl-3,5-difluorobiphenyl is an organic compound with the molecular formula C14H8F2 It is a biphenyl derivative where the biphenyl core is substituted with ethynyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethynyl-3,5-difluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of 4’-Ethynyl-3,5-difluorobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Ethynyl-3,5-difluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl-substituted biphenyls.

    Substitution: Formation of amino or thio-substituted biphenyls.

Scientific Research Applications

4’-Ethynyl-3,5-difluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethynyl-3,5-difluorobiphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the fluorine atoms can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobiphenyl: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylbiphenyl: Lacks the fluorine atoms, affecting its electronic properties and reactivity.

Uniqueness

4’-Ethynyl-3,5-difluorobiphenyl is unique due to the presence of both ethynyl and difluoro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-ethynylphenyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h1,3-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYUCOIOQUSQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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